3-(Methylthio)-4-nitroindolin-2-one

Cheminformatics Medicinal Chemistry Physicochemical Properties

3-(Methylthio)-4-nitroindolin-2-one is a synthetic indolin-2-one derivative distinguished by a dual-substitution pattern: a methylthio (-SCH₃) group at the 3-position and a nitro (-NO₂) group at the 4-position of the indolin-2-one core. Its molecular formula is C₉H₈N₂O₃S (MW: 224.24 g/mol), with a calculated LogP of 2.61 and a polar surface area (PSA) of 100.22 Ų.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
Cat. No. B8319207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)-4-nitroindolin-2-one
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESCSC1C2=C(C=CC=C2[N+](=O)[O-])NC1=O
InChIInChI=1S/C9H8N2O3S/c1-15-8-7-5(10-9(8)12)3-2-4-6(7)11(13)14/h2-4,8H,1H3,(H,10,12)
InChIKeyDQGAFWFNGUKXQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylthio)-4-nitroindolin-2-one (CAS 40800-70-2): Core Identity and Procurement Baseline


3-(Methylthio)-4-nitroindolin-2-one is a synthetic indolin-2-one derivative distinguished by a dual-substitution pattern: a methylthio (-SCH₃) group at the 3-position and a nitro (-NO₂) group at the 4-position of the indolin-2-one core. Its molecular formula is C₉H₈N₂O₃S (MW: 224.24 g/mol), with a calculated LogP of 2.61 and a polar surface area (PSA) of 100.22 Ų . This specific substitution pattern renders it useful as a versatile synthetic building block, particularly as a precursor in photochemically triggered reactions [1]. In procurement contexts, it is typically supplied at purities of 95% or higher, serving medicinal chemistry and chemical biology research environments .

Why 3-(Methylthio)-4-nitroindolin-2-one Cannot Be Replaced by Generic Indolinone Analogs


The synchronized introduction of both the 3-methylthio and 4-nitro functionalities on the indolin-2-one scaffold creates a unique chemical reactivity profile that cannot be replicated by mono-substituted analogs such as 4-nitroindolin-2-one or 3-(methylthio)indolin-2-one. The methylthio group serves as a photo-labile thioester precursor, while the nitro group enables photochemical activation through intramolecular electron transfer [1]. This is fundamentally distinct from the reactivity of 4-nitroindolin-2-one, which lacks the thioester-forming capacity at the 3-position. Substituting with a similar dual-substituted analog like 7-fluoro-3-(methylthio)-4-nitroindolin-2-one (CAS 548457-94-9) alters electronic properties and hydrogen-bonding patterns, impacting both synthetic utility and potential bioactivity profiles. The absence of either substituent or relocation of the nitro group would compromise the compound's capacity to act as a protected thioester synthon, a key differentiator for procurement in chemical biology and medicinal chemistry synthesis workflows [1].

Quantitative Differentiation Evidence for 3-(Methylthio)-4-nitroindolin-2-one


Physicochemical Property Differentiation: 3-(Methylthio)-4-nitroindolin-2-one vs. 4-Nitroindolin-2-one

The presence of the 3-methylthio group significantly alters key physicochemical properties compared to the des-methylthio analog 4-nitroindolin-2-one. 3-(Methylthio)-4-nitroindolin-2-one has a molecular weight of 224.24 g/mol, a calculated LogP of 2.61, and a PSA of 100.22 Ų . In contrast, 4-nitroindolin-2-one (CAS 61394-51-2) has a molecular weight of 178.15 g/mol and a molecular formula of C₈H₆N₂O₃ . This introduces a significant difference in lipophilicity (LogP increase) and hydrogen bonding capacity, which directly impacts membrane permeability and ADME profile predictions. For procurement, this means the target compound offers a distinct chemical space for lead optimization not accessible with the simpler 4-nitroindolin-2-one scaffold.

Cheminformatics Medicinal Chemistry Physicochemical Properties

Synthetic Utility Differentiation: Photochemical Thioester Precursor Capability

3-(Methylthio)-4-nitroindolin-2-one, as a nitroindoline derivative, functions as a photochemically activatable thioester precursor for peptide synthesis. Upon irradiation, the nitroindoline scaffold undergoes intramolecular photolysis to release a thioester, enabling virtually epimerization-free peptide-α-thioester synthesis [1]. This photochemical reactivity is absent in non-nitro-substituted indolinones like 3-(methylthio)indolin-2-one (CAS 40800-64-4), which cannot participate in the photo-induced electron transfer mechanism required for thioester formation. The target compound thus provides a unique combination of photolability and thioester functionality not achievable with mono-substituted analogs.

Chemical Biology Peptide Synthesis Photochemistry

Structural Scaffold Differentiation: 3,4-Disubstituted vs. 7-Fluoro Analog

The target compound lacks a 7-fluoro substituent, differentiating it from the closely related 7-fluoro-3-(methylthio)-4-nitroindolin-2-one (CAS 548457-94-9) . Fluorinated analogs often exhibit altered metabolic stability and binding affinity. The absence of fluorine in 3-(Methylthio)-4-nitroindolin-2-one provides a lower molecular weight (224.24 vs. 242.23 g/mol) and different electronic surface topology, which can be advantageous in fragment-based drug discovery where minimal molecular complexity is desired. The target compound offers a non-fluorinated control or starting point for lead optimization, which is a key consideration for SAR studies.

Medicinal Chemistry Kinase Inhibitors Fluorinated Analogs

High-Value Application Scenarios for 3-(Methylthio)-4-nitroindolin-2-one Based on Verified Evidence


Photochemical Peptide-α-Thioester Synthesis for Native Chemical Ligation

Researchers engaged in chemical protein synthesis can directly utilize 3-(Methylthio)-4-nitroindolin-2-one as a precursor for the photochemical generation of peptide-α-thioesters. This method, demonstrated for nitroindoline scaffolds, proceeds under mild conditions and avoids epimerization, a persistent challenge in thioester preparation [1]. Procuring this compound provides access to a validated photolabile thioester precursor toolkit.

Medicinal Chemistry Scaffold for Lead Optimization and SAR Studies

In kinase inhibitor or anti-inflammatory drug discovery programs, the compound offers a distinct 3,4-disubstituted indolin-2-one scaffold with precisely defined lipophilicity (LogP 2.61) and hydrogen-bonding topology . It serves as a non-halogenated reference compound for SAR studies comparing fluorinated analogs, enabling medicinal chemists to deconvolute electronic effects of substituents on target binding.

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 224.24 g/mol and balanced dual hydrogen bond donor/acceptor capacity (PSA 100.22 Ų), 3-(Methylthio)-4-nitroindolin-2-one adheres to the 'rule of three' guidelines for fragment libraries . Its dual-substitution pattern provides synthetic handles for further elaboration, making it a strategically functionalized fragment for FBDD screening collections.

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